4-Amino-2-phenylphenol
Overview
Description
4-Amino-2-phenylphenol is a chemical compound that can be derived from 4-aminophenol, which is a versatile precursor for various pharmaceutical and fine chemical syntheses. The compound's derivatives have been extensively studied due to their potential biological activities and applications in material science.
Synthesis Analysis
The synthesis of derivatives related to 4-Amino-2-phenylphenol has been reported in several studies. For instance, a range of 4-aminophenol derivatives have been synthesized and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and elemental analyses . Another study reports the synthesis of substituted 2′-amino-biphenyl-2-ols, which are structurally related to 4-Amino-2-phenylphenol, through a double functionalization process involving nitration and cycloetherification . Additionally, the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, which shares a phenolic and amino component with 4-Amino-2-phenylphenol, has been achieved by reacting α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-2-phenylphenol has been elucidated using various analytical techniques. X-ray crystallography has been employed to determine the position of substituents in synthesized compounds, such as the nitro group in dibenzofurans . The crystal structure of a related compound, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, has been determined, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of 4-Amino-2-phenylphenol derivatives has been explored in several studies. For example, the synthesized Schiff base compounds have been tested for their antimicrobial and antidiabetic activities, showing broad-spectrum activities and significant inhibition of enzymes like amylase and glucosidase . The double functionalization of 2′-amino-biphenyl-2-ols has led to the synthesis of novel compounds with potential applications in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-phenylphenol derivatives have been characterized in various studies. The electrooxidation of 4-aminobiphenyl, a related compound, results in a conducting polymer with electrochromic properties, indicating its potential use in material science applications . The Schiff base compound synthesized from 2-amino-4-methylphenol has been analyzed using Hirshfeld surface analysis, DFT calculations, and anticorrosion studies, demonstrating significant anticorrosion properties for metals like iron and copper .
Scientific Research Applications
Antimicrobial and Antidiabetic Applications
- 4-Amino-2-phenylphenol derivatives have been synthesized and shown significant antimicrobial activities against a variety of bacteria and fungi, including Staphylococcus aureus, Micrococcus luteus, and Saccharomyces cerevisiae. They have also demonstrated notable antidiabetic activities through significant inhibition of amylase and glucosidase. Further, these compounds have potential as anticancer agents, as indicated by DNA interaction studies (Rafique et al., 2022).
Optical Properties and Applications
- Derivatives of 4-Amino-2-phenylphenol have been studied for their optical properties. For instance, thin films prepared from certain derivatives showed absorption peaks in the UV region, indicating potential applications in optical devices. The presence of the OH group was found to influence optical properties significantly (El-Ghamaz et al., 2017).
Electrochemical Applications
- Modified forms of 4-Amino-2-phenylphenol, such as those combined with phenylglycine derivatives, have been utilized to enhance the electrochemical properties of certain polymers. These have shown great promise in applications like supercapacitors, with one derivative showing a specific capacitance as high as 614.3 F/g (Kowsari et al., 2019).
Environmental Applications
- Certain strains, like Sphingomonas haloaromaticamans, have been found capable of degrading compounds such as ortho-phenylphenol, indicating potential for bioremediation and treatment of wastewaters contaminated with similar compounds (Perruchon et al., 2016).
Biomedical Applications
- 4-Amino-2-phenylphenol has been utilized in a thermal-lens detection in a heterogeneous indirect immunoassay for small organic compounds, demonstrating specificity and a low limit of detection. This indicates potential applications in medical diagnostics and environmental monitoring (Nedosekin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-amino-2-phenylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIITAOCYATDMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173058 | |
Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-phenylphenol | |
CAS RN |
19434-42-5 | |
Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19434-42-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-phenylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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